molecular formula C14H22O3 B050343 4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one CAS No. 125284-20-0

4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one

Cat. No. B050343
CAS RN: 125284-20-0
M. Wt: 238.32 g/mol
InChI Key: ABKYIBLLJAHNQO-UHFFFAOYSA-N
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Description

4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one, commonly known as HPMC, is a synthetic compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. HPMC is a member of the family of cyclopentenone prostaglandins, which are known to have anti-inflammatory and anti-tumor properties. In

Mechanism Of Action

The exact mechanism of action of HPMC is not fully understood, but it is believed to act through several pathways. HPMC has been shown to inhibit the activity of the transcription factor NF-kappaB, which plays a key role in inflammation and cancer. HPMC also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, HPMC has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
HPMC has been shown to have a variety of biochemical and physiological effects. In animal models, HPMC has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. HPMC has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. Additionally, HPMC has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.

Advantages And Limitations For Lab Experiments

One advantage of HPMC as a research tool is that it has a well-defined mechanism of action and has been extensively studied in animal models. This makes it a useful tool for investigating the role of inflammation and oxidative stress in various diseases. However, the low yield of HPMC and the complexity of its synthesis make it difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several areas of future research that are of interest in the study of HPMC. One area of interest is the development of new synthesis methods that can improve the yield and purity of HPMC. Another area of interest is the investigation of the potential therapeutic effects of HPMC in humans, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HPMC and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of HPMC is a complex process that involves several steps. The starting material is 1,5-cyclooctadiene, which is reacted with ozone to form an ozonide intermediate. The ozonide is then treated with hydrogen peroxide to form HPMC. The yield of HPMC is generally low, and the process requires careful control of reaction conditions to ensure the purity of the final product.

Scientific Research Applications

HPMC has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that HPMC has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. HPMC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

125284-20-0

Product Name

4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-(1-hydroperoxy-2,2-dimethyl-6-methylidenecyclohexyl)pent-3-en-2-one

InChI

InChI=1S/C14H22O3/c1-10-7-6-8-13(4,5)14(10,17-16)11(2)9-12(3)15/h9,16H,1,6-8H2,2-5H3

InChI Key

ABKYIBLLJAHNQO-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)C1(C(=C)CCCC1(C)C)OO

Canonical SMILES

CC(=CC(=O)C)C1(C(=C)CCCC1(C)C)OO

synonyms

4-(1-Hydroperoxy-2,2-dimethyl-6-methylene-cyclohexyl)-pent-3-en-2-one

Origin of Product

United States

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